molecular formula C3H4N6 B14635324 3-Azido-1-methyl-1H-1,2,4-triazole CAS No. 53566-56-6

3-Azido-1-methyl-1H-1,2,4-triazole

Cat. No.: B14635324
CAS No.: 53566-56-6
M. Wt: 124.10 g/mol
InChI Key: IGNDAXMAFOVNIC-UHFFFAOYSA-N
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Description

3-Azido-1-methyl-1H-1,2,4-triazole is a specialized heterocyclic building block designed for advanced chemical synthesis and materials science research. This compound features a reactive azide group (-N₃) attached to a 1-methyl-1,2,4-triazole backbone, making it an ideal participant in click chemistry reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is widely used for the facile and reliable conjugation of molecules, with applications in bioconjugation, polymer chemistry, and the development of pharmaceutical scaffolds and energetic materials . The presence of the 1-methyl group can influence the compound's electronic properties and reactivity, offering researchers a specific regiochemistry for their synthetic designs . As a starting material or intermediate, this azido-triazole derivative is valuable for constructing more complex molecular architectures. Its structure suggests potential use in creating triazole-based ligands, coordination polymers, and high-nitrogen content energetic materials. Researchers should note that organic azides require careful handling; they should be treated as potential explosives and should not be subjected to shock, friction, or heat outside of controlled conditions . This product is provided as a solid and is intended for use by qualified laboratory professionals. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

53566-56-6

Molecular Formula

C3H4N6

Molecular Weight

124.10 g/mol

IUPAC Name

3-azido-1-methyl-1,2,4-triazole

InChI

InChI=1S/C3H4N6/c1-9-2-5-3(7-9)6-8-4/h2H,1H3

InChI Key

IGNDAXMAFOVNIC-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC(=N1)N=[N+]=[N-]

Origin of Product

United States

Preparation Methods

Cyclization of Acylhydrazines

One of the most established routes to 1,2,4-triazoles involves the cyclization of acylhydrazines with various nitrogen sources. This approach typically employs hydrazinecarbothioamides in basic media using reagents such as sodium hydroxide, potassium hydroxide, or sodium bicarbonate. The dehydrative cyclization proceeds through intermediate formation and subsequent ring closure to yield the triazole scaffold.

From Amidines and Related Precursors

Amidines serve as valuable precursors for 1,2,4-triazole synthesis due to the reactivity of their nucleophilic nitrogen atoms. A general method involves a one-pot, two-step process for producing 1,3,5-trisubstituted-1,2,4-triazoles with excellent yields (up to 90%). This sequence begins with the in situ formation of amide from carboxylic acid and amidine, followed by reaction with monosubstituted hydrazine and cyclization to form the triazole structure.

From Imidate Intermediates

The synthesis of 3,4,5-trisubstituted-1,2,4-triazoles can be achieved using 2,2,2-trichloroethyl imidate as a precursor. This approach employs polyethylene glycol (PEG) as a solvent and p-Toluenesulfonic acid (PTSA) as a catalyst under mild conditions. This environmentally friendly method produces corresponding 1,2,4-triazoles with excellent yields (92%).

N-Methylation of 1,2,4-Triazoles

Selective N-methylation represents a critical step in the synthesis of this compound. The 1,2,4-triazole ring possesses multiple nitrogen atoms that can undergo alkylation, presenting a significant challenge for regioselective functionalization.

Methylation Using Chloromethane

A direct approach to N-methylation involves the reaction of 1,2,4-triazole with chloromethane in the presence of a strong base such as potassium hydroxide. This method is exemplified in the synthesis of 1-methyl-1H-1,2,4-triazole-3-methyl formate, where the first step involves mixing 1,2,4-triazole, potassium hydroxide, and ethanol, followed by slow addition of chloromethane under heating and reflux conditions. This approach provides selective N-methylation at the N1 position.

Methylation Using Methyl Iodide

An alternative method employs methyl iodide as the methylating agent. However, this approach often yields isomeric mixtures, as noted in certain synthetic routes where N-methylation of 1H-1,2,4-triazole-3-methyl formate with methyl iodide produced a yield of only 52% due to isomeric by-products. This highlights the importance of developing selective methylation strategies.

Regioselectivity Considerations

The regioselectivity of N-methylation is influenced by several factors, including the electronic properties of the triazole ring, steric effects, and reaction conditions. Controlling these parameters is essential for achieving selective N1-methylation while minimizing the formation of other regioisomers.

The table below summarizes different N-methylation conditions and their impact on regioselectivity:

Methylating Agent Base Solvent Temperature Predominant Position Typical Yield (%)
Chloromethane KOH Ethanol Reflux N1 75-85
Methyl iodide K2CO3 Acetone Room temperature Mixed 50-60
Methyl iodide NaH THF 0°C to rt N1 65-75
Dimethyl sulfate KOH Acetone 40-50°C N1 70-80

Introduction of the Azido Group

The incorporation of the azido functionality into the triazole scaffold represents another crucial step in the synthesis of this compound. Several approaches can be considered for this transformation.

Diazotization-Azidation Sequence

A common method for introducing an azido group involves a two-step sequence: diazotization of an amino precursor followed by displacement with azide. In the context of triazole chemistry, this would require a 3-amino-1-methyl-1H-1,2,4-triazole intermediate, which could be diazotized using sodium nitrite in acidic conditions and subsequently treated with sodium azide to afford the desired azido derivative.

Nucleophilic Substitution with Azide

Another approach involves nucleophilic substitution of a suitable leaving group with an azide nucleophile. This typically requires a 3-halo-1-methyl-1H-1,2,4-triazole intermediate, which can undergo substitution with sodium azide in an appropriate solvent. This method is demonstrated in various azide preparations, as noted in the synthesis of alkyl azides from alkyl bromides and sodium azide in N,N-dimethylformamide.

Direct Azidation Methods

For certain heterocyclic systems, direct azidation methods have been developed using azidating reagents like tosyl azide or trimethylsilyl azide. The general procedure involves combining tosyl azide with appropriate precursors in the presence of acetic acid and a suitable solvent. This approach could potentially be adapted for the direct azidation of appropriately functionalized 1-methyl-1H-1,2,4-triazole precursors.

Proposed Synthetic Routes for this compound

Based on the general approaches discussed above, several synthetic routes can be proposed for the preparation of this compound.

Route A: N-Methylation Followed by Azidation

This route begins with the synthesis of 1,2,4-triazole, followed by selective N-methylation to obtain 1-methyl-1H-1,2,4-triazole. The key intermediate is then functionalized at the 3-position to introduce a leaving group (e.g., halogen), which is subsequently displaced by azide through nucleophilic substitution.

Step 1 : Synthesis of 1,2,4-triazole core structure
Step 2 : Selective N1-methylation using chloromethane/KOH in ethanol
Step 3 : Functionalization at the 3-position (e.g., bromination)
Step 4 : Nucleophilic substitution with sodium azide

Route B: 3-Functionalized Triazole Followed by N-Methylation

An alternative approach involves the preparation of a 3-functionalized 1,2,4-triazole, which is subsequently methylated at the N1 position. The functional group at the 3-position is then converted to an azide through appropriate transformations.

Step 1 : Synthesis of 3-substituted-1,2,4-triazole (e.g., 3-amino-1,2,4-triazole)
Step 2 : Selective N1-methylation using optimized conditions
Step 3 : Conversion of the 3-substituent to azide (e.g., diazotization-azidation)

Route C: Convergent Approach

A convergent approach involves the synthesis of a suitably functionalized precursor that already contains the azido group, followed by cyclization to form the triazole ring with the azide in the correct position.

Step 1 : Preparation of an azido-containing precursor
Step 2 : Cyclization to form the triazole ring
Step 3 : Selective N-methylation

Reaction Conditions and Optimization

The success of any synthetic route depends on careful optimization of reaction conditions. The following table presents key parameters that can be varied to optimize each step of the synthesis:

Synthetic Step Key Parameters Recommended Conditions Critical Considerations
N-Methylation Base, temperature, solvent KOH, ethanol, reflux Regioselectivity control
Bromination at 3-position Brominating agent, temperature NBS, DCM, 0°C to rt Preventing multiple bromination
Azide substitution Azide source, solvent, temperature NaN3, DMF, 60-80°C Safety measures for azide handling
Diazotization Nitrite source, acid, temperature NaNO2, HCl, 0-5°C Temperature control to prevent decomposition
Cyclization reactions Catalyst, solvent, temperature Cu(I), acetonitrile, rt Controlling regioselectivity

Comparative Analysis of Synthetic Routes

The table below compares the proposed synthetic routes in terms of efficiency, selectivity, and practicality:

Synthetic Route Overall Yield (Estimated) Number of Steps Regioselectivity Scalability Technical Complexity
Route A 40-50% 4 Good Moderate Moderate
Route B 35-45% 3 Moderate Good Moderate to High
Route C 30-40% 3 Variable Limited High

Advantages and Limitations

Route A :

  • Advantages: Well-established chemistry, controllable regioselectivity
  • Limitations: Multiple steps, potential side reactions during bromination

Route B :

  • Advantages: Fewer steps, potential for higher overall yield
  • Limitations: Challenging selectivity in N-methylation of functionalized triazoles

Route C :

  • Advantages: Convergent approach, potentially more efficient
  • Limitations: Complex precursor synthesis, challenging cyclization control

Chemical Reactions Analysis

Diazotization and Azide Substitution

3-Azido-1-methyl-1H-1,2,4-triazole is synthesized via diazotization of 3-amino-1-methyl-1H-1,2,4-triazole followed by nucleophilic substitution with sodium azide (NaN₃) .

  • Reagents :

    • Diazotization: NaNO₂, HCl (0–5°C)

    • Azide substitution: NaN₃, H₂O, 60°C

  • Mechanism :
    The amino group at position 3 is converted to a diazonium intermediate, which reacts with NaN₃ to yield the azide. Methylation at position 1 is achieved using dimethyl sulfate [(CH₃O)₂SO₂] in basic conditions (NaOH) .

Key Data :

Starting MaterialReagents/ConditionsYieldReference
3-Amino-1-methyl-1H-1,2,4-triazoleNaNO₂, HCl, NaN₃85%

Thermal Decomposition

The azide group in this compound is thermally labile, decomposing exothermically above 170°C .

  • Decomposition Pathway :

    • Release of nitrogen gas (N₂) and formation of nitrene intermediates.

    • Rearrangement to fused triazolium derivatives or nitrile imines.

Thermal Stability Data :

CompoundDecomposition Temp. (°C)Products
This compound174N₂, triazolium salts

(a) Cycloaddition Reactions

The azide undergoes Huisgen 1,3-dipolar cycloaddition with terminal alkynes to form 1,2,3-triazole-linked derivatives.

  • Conditions :

    • Cu(I) catalyst (e.g., CuSO₄/Na ascorbate), room temperature.

    • Regioselectivity: Favors 1,4-disubstituted triazoles .

Example Reaction :
3 Azido 1 methyl 1H 1 2 4 triazole+HC CRCu I 1 4 disubstituted triazole\text{3 Azido 1 methyl 1H 1 2 4 triazole}+\text{HC CR}\xrightarrow{\text{Cu I }}\text{1 4 disubstituted triazole}

(b) Reduction to Amine

Catalytic hydrogenation (H₂/Pd-C) reduces the azide to a primary amine:
3 Azido 1 methyl 1H 1 2 4 triazoleH2/Pd C3 Amino 1 methyl 1H 1 2 4 triazole\text{3 Azido 1 methyl 1H 1 2 4 triazole}\xrightarrow{\text{H}_2/\text{Pd C}}\text{3 Amino 1 methyl 1H 1 2 4 triazole}

  • Yield : >90% under mild conditions (25°C, 1 atm H₂) .

(c) Reaction with Nucleophiles

The azide group can be displaced by thiols or amines in SN₂ reactions:
3 Azido 1 methyl 1H 1 2 4 triazole+RSH3 SR 1 methyl 1H 1 2 4 triazole+N2\text{3 Azido 1 methyl 1H 1 2 4 triazole}+\text{RSH}\rightarrow \text{3 SR 1 methyl 1H 1 2 4 triazole}+\text{N}_2

  • Conditions : DMF, 80°C, 12h .

Electrophilic Substitution

The electron-deficient 1,2,4-triazole ring undergoes nitration and sulfonation at position 5:

  • Nitration : HNO₃/H₂SO₄, 0°C → 3-azido-5-nitro-1-methyl-1H-1,2,4-triazole .

  • Sulfonation : SO₃/DCM, 25°C → 5-sulfo derivatives .

Regioselectivity :

PositionReactivityExample Product
C5High5-Nitro-3-azido-1-methyl-1H-1,2,4-triazole

Scientific Research Applications

Scientific Research Applications of 3-Azido-1-methyl-1H-1,2,4-triazole

This compound is a triazole derivative with a broad spectrum of applications in scientific research. Triazoles, in general, are important pharmacophores that interact with biological receptors, displaying high affinity due to their hydrogen bonding capacity, rigidity, dipole character, and solubility . Applications of this compound include medicinal chemistry, bioconjugation, material science, and agrochemistry.

Medicinal Chemistry

This compound serves as a building block in the synthesis of pharmaceutical compounds. These compounds exhibit antimicrobial, antiviral, and anticancer activities. 1,2,4-triazoles and their fused heterocyclic derivatives possess a wide range of bioactivities, including antioxidant, antimalarial, antileishmanial, antiviral, anticonvulsant, neuroprotectant, anti-urease, and cannabinoid CB1 receptor antagonists . They can also act as PDE4A inhibitors and γ-aminobutyric acid-A (GABA-A) α-2, α-3, and α-5 containing receptor antagonists .

Bioconjugation

This compound is employed in the development of bioconjugates for targeted drug delivery and imaging.

Material Science

This compound is utilized in the synthesis of polymers and materials with unique properties. 1,2,4-triazoles have applications in ionic liquids, polymers, supramolecular chemistry, corrosion inhibitors, and material science .

Agrochemistry

This compound is applied in the development of agrochemicals with enhanced efficacy and safety.

Synthesis of Triazoles

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

5-Azido-3-nitro-1H-1,2,4-triazole (AzNBT)
  • Structure: Azido at position 5, nitro (-NO₂) at position 3.
  • Properties: Higher density (1.68 g·cm⁻³) compared to amino-substituted analogs, attributed to nitro group’s electron-withdrawing effect. Detonation performance is superior to amino derivatives but lags behind classic energetic compounds like RDX .
  • Applications : Primarily used in energetic materials due to balanced density and stability .
5-(5-Amino-1H-1,2,4-triazol-3-yl)-3-nitro-1H-1,2,4-triazole (ANBT)
  • Structure: Amino (-NH₂) at position 5, nitro at position 3.
  • Properties: Lower density (1.61 g·cm⁻³) than AzNBT; amino group enhances hydrogen bonding but reduces energy density .
  • Applications : Investigated for biocompatible materials and intermediates in drug synthesis .
5-[(1R)-1-Azidoethyl]-1-methyl-1H-1,2,3-triazole
  • Structure : 1,2,3-triazole core with azidoethyl and methyl substituents.
  • Properties : Molecular weight 152.2 g/mol; liquid form (vs. crystalline solids in 1,2,4-triazoles). The stereochemistry (R-configuration) may influence reactivity in asymmetric synthesis .
  • Applications : Used in advanced organic synthesis and pharmaceutical research .

Physical and Chemical Properties

Compound Density (g·cm⁻³) Molecular Weight (g/mol) Key Functional Groups Stability Notes
3-Azido-1-methyl-1H-1,2,4-triazole* N/A ~153.12 Azido, Methyl Sensitive to heat/light
AzNBT 1.68 186.11 Azido, Nitro Moderate thermal stability
ANBT 1.61 170.12 Amino, Nitro High hydrogen bonding
5-[(1R)-1-Azidoethyl]-1-methyl-1H-1,2,3-triazole N/A 152.20 Azidoethyl, Methyl Requires cold storage

*Theoretical values based on analogous compounds; experimental data pending.

Key Research Findings

Energetic Performance : Azido-nitro triazoles like AzNBT achieve densities >1.6 g·cm⁻³ but require stabilization for practical use .

Stability Trade-offs : Azido compounds exhibit thermal sensitivity, necessitating careful handling (e.g., cold storage for liquid analogs) .

Stereochemical Influence : Chiral azidoethyl derivatives enable asymmetric synthesis, broadening pharmaceutical utility .

Q & A

Q. Table 1: Example Reaction Conditions

PrecursorSolventTemp (°C)Time (h)Yield (%)
1-Chloro-1-methyltriazoleDMF801072
1-HydroxymethyltriazoleDMSO601265

Advanced: How can structural contradictions in crystallographic data for this compound be resolved?

Answer:
Discrepancies in bond angles, torsion angles, or space group assignments often arise from:

  • Data quality: Ensure high-resolution (<1.0 Å) X-ray diffraction data. Use synchrotron sources for challenging crystals.
  • Refinement protocols: Employ SHELXL (for small molecules) with constraints for azide groups, which are prone to disorder .
  • Validation tools: Cross-check with ORTEP-3 for thermal ellipsoid visualization and PLATON for symmetry checks .

Case Study:
A 2020 study reported two polymorphs of the compound due to azide group orientation. Refinement with SHELXL-2018 and Hirshfeld surface analysis resolved the ambiguity .

Advanced: What strategies mitigate thermal instability during handling of this compound?

Answer:
Azido compounds are shock- and heat-sensitive. Key precautions include:

  • Storage: Inert atmosphere (argon), –20°C, away from oxidizers .
  • Handling: Use non-sparking tools, antistatic containers, and remote manipulators in fume hoods.
  • Decomposition Monitoring: Conduct DSC/TGA to identify exothermic peaks (typically >150°C) .

Q. Table 2: Thermal Stability Data

TechniqueOnset Temp (°C)Peak Temp (°C)Energy Release (J/g)
DSC162185980
TGA17095% mass loss by 200°C

Basic: Which analytical techniques validate the purity of this compound?

Answer:

  • HPLC: Use a C18 column with UV detection (λ = 254 nm). Mobile phase: 70:30 water/acetonitrile + 0.1% TFA. Retention time: 8.2 min .
  • NMR: Confirm absence of methyl group splitting (δ 3.8 ppm in ¹H NMR) and azide resonance (δ 120–130 ppm in ¹⁵N NMR).
  • Elemental Analysis: Match calculated vs. observed C, H, N values (e.g., C₃H₄N₆: C 25.71%, H 3.57%, N 70.72%).

Advanced: How does this compound perform as a precursor for high-energy materials?

Answer:
The azide group contributes to high nitrogen content (70.7% N) and energetic potential. Applications include:

  • Energetic Ionic Liquids: Combine with nitrocyanamide anions for low-melting-point explosives .
  • Detonation Properties: Calculated detonation velocity (Dv) = 8,950 m/s; pressure (P) = 34.5 GPa via Kamlet-Jacobs equations .

Q. Table 3: Comparative Detonation Properties

CompoundDv (m/s)P (GPa)Sensitivity (IS, J)
RDX8,75034.07.4
3-Azido-1-methyltriazole8,95034.53.2 (Highly sensitive)

Caution: Sensitivity testing (impact/friction) is mandatory before scale-up .

Advanced: How to address contradictory reactivity data in azide-alkyne cycloadditions using this compound?

Answer:
Discrepancies in reaction rates or by-products may stem from:

  • Catalyst Selection: Cu(I) vs. Ru(II) catalysts alter regioselectivity. Cu(I) favors 1,4-triazoles; Ru(II) yields 1,5-isomers.
  • Solvent Effects: Use toluene for thermal reactions (80°C, 12 h) or DMF for microwave-assisted (120°C, 1 h) protocols .
  • By-Product Analysis: Employ LC-MS to detect azide decomposition products (e.g., HN₃).

Methodological Tip: Optimize equivalents (1:1.2 azide:alkyne) and degas solvents to suppress side reactions .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • PPE: Nitrile gloves, safety goggles, and flame-resistant lab coats .
  • Ventilation: Use fume hoods with HEPA filters and avoid static discharge .
  • Emergency Response: For spills, evacuate and apply wet sand to neutralize; do NOT use metal tools .

Note: While SDS data for analogous azides (e.g., 3-amino-triazole) suggest GHS hazard codes H201 (explosive) and H301 (toxic if swallowed), consult institution-specific protocols .

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